molecular formula C7H6F2 B1333485 3,4-Difluorotoluene CAS No. 2927-34-6

3,4-Difluorotoluene

Cat. No.: B1333485
CAS No.: 2927-34-6
M. Wt: 128.12 g/mol
InChI Key: FZMPLKVGINKUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Difluorotoluene: is an organic compound with the chemical formula C7H6F2 . It is a colorless liquid with a special aromatic smell. This compound is used as an important intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, dyes, and pesticides .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves the hydrogenation reduction reaction of p-nitrotoluene, as it is a more scalable and efficient method .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4-Difluorotoluene can undergo oxidation reactions to form various oxidation products.

    Reduction: It can be reduced to form different reduced products.

    Substitution: This compound can undergo substitution reactions, where the fluorine atoms can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: : 3,4-Difluorotoluene is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new chemical reactions and methodologies .

Biology: : This compound is used in the study of biological systems and processes, particularly in the development of fluorinated analogs of biologically active molecules .

Medicine: : this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. It is also used in the development of new drugs and therapeutic agents .

Industry: : This compound is used in the production of dyes, pesticides, and other industrial chemicals. It is also used as a raw material for electronic materials .

Mechanism of Action

The mechanism of action of 3,4-difluorotoluene involves its interaction with various molecular targets and pathways. The fluorine atoms in the compound can participate in hydrogen bonding and other interactions with biological molecules, affecting their structure and function. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorotoluene: Similar to 3,4-difluorotoluene but with fluorine atoms at different positions on the benzene ring.

    3,5-Difluorotoluene: Another isomer with fluorine atoms at different positions.

    4-Fluorotoluene: Contains only one fluorine atom on the benzene ring.

Uniqueness: : this compound is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can influence its chemical reactivity and interactions with other molecules. This unique structure can lead to different physical and chemical properties compared to its isomers .

Properties

IUPAC Name

1,2-difluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMPLKVGINKUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369894
Record name 3,4-Difluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2927-34-6
Record name 3,4-Difluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Difluorotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

As shown in the above reaction, a mixture of 4-chloro-1-methyl-4,5,5-trifluorocyclohexene (IIIa) and 5-chloro-1-methyl-4,4,5-trifluorocyclohexene (IIIb) is prepared by reacting chlorotrifluoroethylene (CTFE) (I) and isoprene (II) at temperature range of 390 to 480° C. through continuous vapor phase condensation in a flow reactor and distilling the resultant. The mixture is dehydrohalogenated in the presence of alkali metal hydroxide and a phase transition catalyst to form 3,4-difluorotoluene (IV). The 3,4-difluorotoluene is reacted with chlorine gas in the presence of catalysts consisting of ferro-shaving and ferric chloride at temperature range of -10 to 40° C. without using any organic solvent to form 2-chloro-4,5-difluorotoluene (V). The 2-chloro-4,5-difluorotoluene is photo-reacted with chlorine gas under a lighting mercury lamp at temperature range of 80 to 140° C. without using any organic solvent to form 2-chloro-4,5-difluorobenzotrichloride (VI). The 2-chloro-4,5-difluorobenzotrichloride is reacted with aqueous acid solution at temperature range of 35 to 80° C. without using any organic solvent to give 2-chloro-4,5-difluorobenzoic acid (VII). The 2-chloro-4,5-difluorobenzoyl chloride (VIII) according to the present invention is prepared by reacting 2-chloro-4,5-difluorobenzotrichloride (VI) with zinc oxide.
Name
4-chloro-1-methyl-4,5,5-trifluorocyclohexene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-chloro-1-methyl-4,4,5-trifluorocyclohexene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred mixture of 4-chloro-1-methyl-4,5,5-trifluorocyclohexene and 5-chloro-1-methyl-4,4,5-trifluorocyclohexene (1.20 kg) prepared in Example 1 was added 42 g of benzyltriethylammonium chloride, and then the reaction mixture was heated to 85° C. followed by slowly adding 2.15 kg of 50% aqueous sodium hydroxide solution over 4.5 hours. The reaction mixture was stirred for an additional 1.5 hours at 90° C. and then the resultant was purified by steam distillation followed by separating the aqueous layer. The organic layer was dried with 32 g of calcium chloride, and then 0.64 kg of the desired product was collected by fractional distillation at temperature range of 112° C. as a colorless liquid.
Name
4-chloro-1-methyl-4,5,5-trifluorocyclohexene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-chloro-1-methyl-4,4,5-trifluorocyclohexene
Quantity
1.2 kg
Type
reactant
Reaction Step One
Quantity
2.15 kg
Type
reactant
Reaction Step Two
Quantity
42 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Difluorotoluene
Reactant of Route 2
3,4-Difluorotoluene
Reactant of Route 3
3,4-Difluorotoluene
Reactant of Route 4
3,4-Difluorotoluene
Reactant of Route 5
3,4-Difluorotoluene
Reactant of Route 6
Reactant of Route 6
3,4-Difluorotoluene
Customer
Q & A

Q1: What is the molecular structure and spectroscopic data available for 3,4-Difluorotoluene?

A1: While the provided abstracts don't offer specific spectroscopic data, we know that this compound is a toluene derivative where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3rd and 4th positions.

    Q2: Is there a cost-effective method to synthesize 3,4-Difluorobenzonitrile, a compound closely related to this compound?

    A2: Yes, research suggests that using 3,4-Dichlorobenzonitrile as a starting material presents an economically viable route for the synthesis of 3,4-Difluorobenzonitrile []. This method is considered particularly suitable for industrial-scale production of cyhalofop-butyl, a herbicide for which 3,4-Difluorobenzonitrile is a key intermediate.

    Q3: Are there any alternative synthetic routes to 1,2-difluorobenzenes that involve this compound as an intermediate?

    A3: While the provided abstracts don't directly address this compound in this context, one paper describes a two-step regioselective synthesis of 1,2-difluorobenzenes starting from chlorotrifluoroethylene and buta-1,3-dienes []. It is possible that further research might explore whether this compound could serve as a potential intermediate in similar or modified synthetic pathways for 1,2-difluorobenzenes.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.